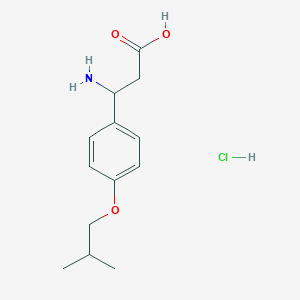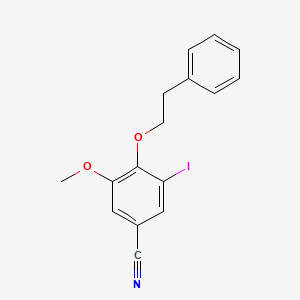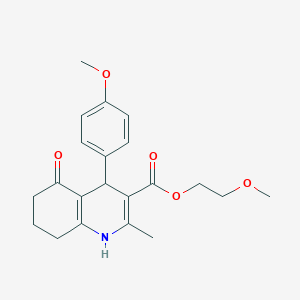
3-amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride, also known as ibotenic acid hydrochloride, is a chemical compound that belongs to the family of amino acids. It was first isolated from Amanita muscaria, a mushroom that has been used for centuries in traditional medicine and shamanic rituals. Ibotenic acid hydrochloride has been the subject of extensive research due to its potential therapeutic applications in various fields.
Mecanismo De Acción
Ibotenic acid hydrochloride acts as an agonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in synaptic plasticity and learning and memory processes. Activation of the NMDA receptor by 3-amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride acid hydrochloride leads to an influx of calcium ions into the neuron, which can cause excitotoxicity and neuronal damage if left unchecked. However, in certain circumstances, such as during brain injury or stroke, activation of the NMDA receptor can be neuroprotective and promote neuronal survival.
Biochemical and physiological effects:
Ibotenic acid hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as glutamate and dopamine in the brain, which can have both beneficial and detrimental effects depending on the context. It has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride acid hydrochloride in laboratory experiments is its well-established synthesis method and availability. It is also relatively inexpensive compared to other research chemicals. However, one limitation is its neurotoxicity, which can make it difficult to use in certain experiments. Careful dosing and handling are required to ensure the safety of researchers and experimental subjects.
Direcciones Futuras
There are several potential future directions for research on 3-amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride acid hydrochloride. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases. Another area of interest is its role in synaptic plasticity and learning and memory processes. Further research is needed to fully understand the mechanisms of action of 3-amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride acid hydrochloride and its potential applications in various scientific fields.
Métodos De Síntesis
Ibotenic acid hydrochloride can be synthesized by the reaction of 2,5-dimethoxybenzaldehyde with glycine methyl ester in the presence of sodium triacetoxyborohydride. The resulting product is then hydrolyzed with hydrochloric acid to obtain 3-amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride acid hydrochloride. This synthesis method has been well-established and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
Ibotenic acid hydrochloride has been extensively studied for its potential applications in various scientific fields. It has been found to have neurotoxic and neuroprotective effects, making it a useful tool for studying the mechanisms of neuronal damage and repair. It has also been used in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-9(2)8-17-11-5-3-10(4-6-11)12(14)7-13(15)16;/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACAJDYUPHXLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5788646 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1-butyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B5112371.png)





![N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5112422.png)
![1-{3-[(diethylamino)methyl]-4-ethoxyphenyl}ethanone hydrochloride](/img/structure/B5112427.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5112441.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B5112467.png)